2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a phenylpiperazine moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Mechanism of Action
Target of Action
A related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
If it acts similarly to the related compound, it would bind to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This would result in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
This could enhance cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This could potentially improve cognitive function, particularly in conditions characterized by decreased cholinergic neurotransmission, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is the alkylation of 2,3,4-trimethoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide bond can produce primary amines.
Scientific Research Applications
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylpiperazine derivatives and contributes to its specific pharmacological profile.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)23-11-12-24-13-15-25(16-14-24)17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNDEUSIMURJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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